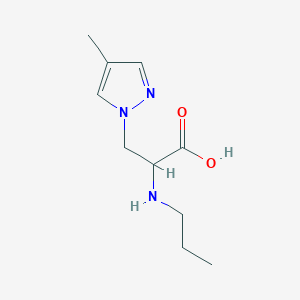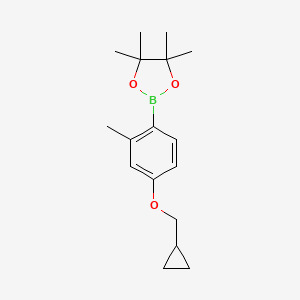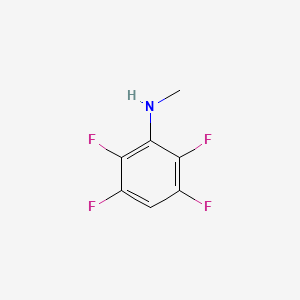![molecular formula C13H16ClNO B13482822 (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure This compound features a chlorophenyl group attached to a bicyclic azabicycloheptane ring system, with a methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic azabicycloheptane ring system. This can be achieved through a series of cyclization reactions, often using starting materials such as 4-chlorobenzyl chloride and azabicyclo[3.1.1]heptane derivatives. The reaction conditions usually involve the use of strong bases and solvents like dichloromethane or toluene, under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-al or 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-oic acid.
Reduction: Formation of 5-(phenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
Substitution: Formation of 5-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
Scientific Research Applications
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Bromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.
(5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a methyl group instead of chlorine.
(5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
InChI Key |
FCYXWIQTXAWRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
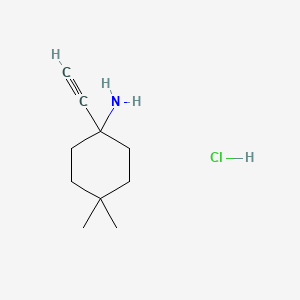

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)

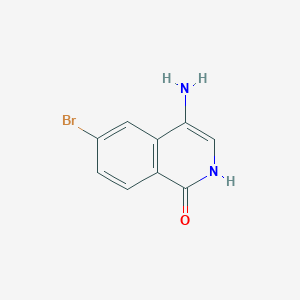
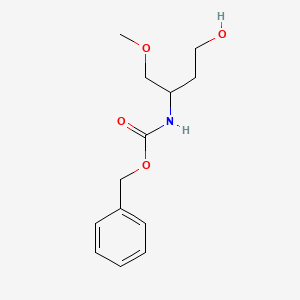
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
